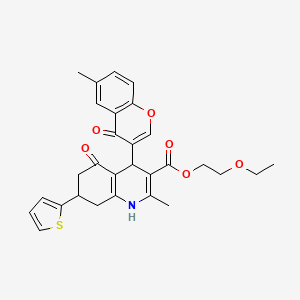![molecular formula C28H30N4O2S2 B11630061 2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630061.png)
2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie médicinale, la pharmacologie et la science des matériaux. Ce composé présente une structure unique qui comprend un cycle pipéridine, un noyau pyrido[1,2-a]pyrimidin-4-one et une fraction thiazolidinone, ce qui en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Une approche courante comprend les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé en faisant réagir la 4-cyanopyridine avec le toluène, suivi d'une hydrogénation catalytique.
Construction du noyau pyrido[1,2-a]pyrimidin-4-one : Cette structure de base peut être construite par une série de réactions de condensation impliquant des précurseurs appropriés tels que la 2-aminopyridine et le formamide.
Introduction de la fraction thiazolidinone : Le groupe thiazolidinone peut être introduit via une réaction de cyclisation impliquant un thioamide approprié et une α-halocétone.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures de contrôle qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé peut être exploré pour son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des troubles neurologiques.
Pharmacologie : Il peut agir comme un agent de libération de monoamine, influençant les niveaux de neurotransmetteurs dans le cerveau.
Science des matériaux : La structure unique de ce composé en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Ce composé peut cibler les transporteurs de monoamine, conduisant à la libération de neurotransmetteurs tels que la dopamine et la norépinéphrine.
Voies impliquées : Il peut influencer les voies de signalisation liées à la régulation de l'humeur, à la fonction cognitive et à la neuroprotection.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study various biochemical processes. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
4-benzylpipéridine : Un agent de libération de monoamine avec une sélectivité pour la dopamine et la norépinéphrine.
N-[2-(1-benzylpiperidin-4-yl)éthyl]-4-(pyrazin-2-yl)-pipérazine-1-carboxamide :
Unicité
2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one se distingue par sa structure complexe, qui combine plusieurs groupes fonctionnels et cycles hétérocycliques. Cet arrangement unique peut conférer des propriétés pharmacologiques distinctes et des avantages thérapeutiques potentiels .
Propriétés
Formule moléculaire |
C28H30N4O2S2 |
|---|---|
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O2S2/c1-3-13-32-27(34)23(36-28(32)35)18-22-25(29-24-19(2)8-7-14-31(24)26(22)33)30-15-11-21(12-16-30)17-20-9-5-4-6-10-20/h4-10,14,18,21H,3,11-13,15-17H2,1-2H3/b23-18- |
Clé InChI |
UBUYUSHFDQFNFQ-NKFKGCMQSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
SMILES canonique |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11629982.png)
![4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11629983.png)

![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11629998.png)
![(5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione](/img/structure/B11630001.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630003.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630005.png)
![1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11630016.png)
![(2Z)-5-amino-2-(4-ethoxy-3-methoxybenzylidene)-7-(4-ethoxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11630023.png)
![2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11630030.png)
![1-(4-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine](/img/structure/B11630032.png)
![2-Amino-1-(3-chlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11630039.png)
![(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione](/img/structure/B11630044.png)
